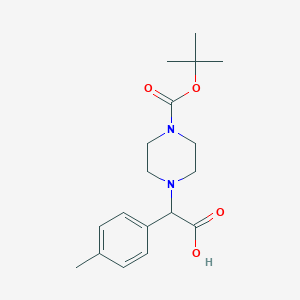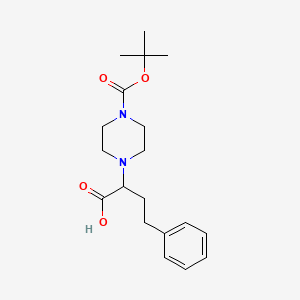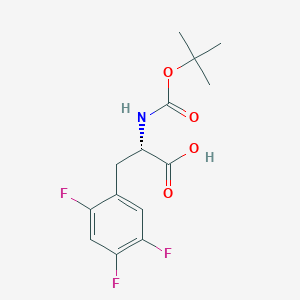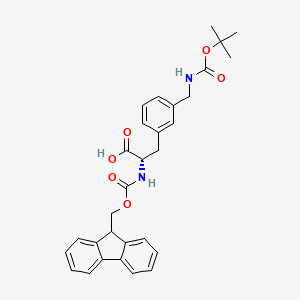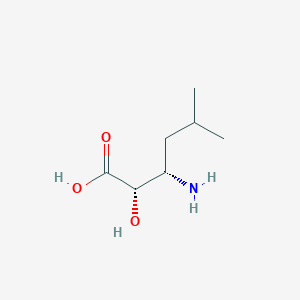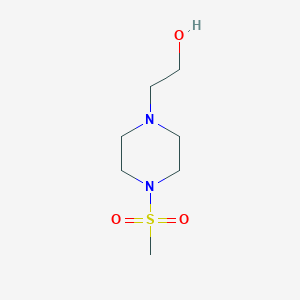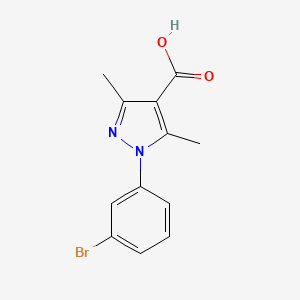
1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
The compound "1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid" is a derivative of the 1H-pyrazole class, which is known for its diverse biological activities and potential applications in medicinal chemistry. Although the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with similar structural motifs have been studied extensively. These studies include the synthesis of various pyrazole derivatives, their structural characterization, and analysis of their physical and chemical properties.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of aminophenyl-substituted pyrazoles with various reagents. For instance, the synthesis of 4-benzoyl-1-(3-aminophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid and its derivatives was achieved through reactions with β-diketones, β-ketoesters, and other reagents, followed by characterization using spectroscopic methods . Similarly, the conversion of 1H-pyrazole-3-carboxylic acid into its amide form was performed using acid chloride and 2,3-diaminopyridine, with the reaction mechanism explored theoretically . These methods could potentially be adapted for the synthesis of "1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid."
Molecular Structure Analysis
X-ray diffraction analysis is a common technique for determining the molecular structure of pyrazole derivatives. For example, the structure of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was elucidated using this method . Additionally, the crystal packing and intermolecular interactions of antipyrine-like derivatives were analyzed through X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, revealing the importance of hydrogen bonding and π-interactions in stabilizing the molecular assemblies .
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can be influenced by the substituents on the pyrazole ring. For instance, the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid were studied, leading to the formation of different products depending on the reaction conditions . These findings suggest that "1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid" may also undergo various chemical reactions, which could be explored to synthesize new compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary significantly with changes in their molecular structure. Solvatochromic studies of a related compound showed variations in extinction coefficients and quantum yield in different solvents, indicating the influence of solvent polarity on the photophysical properties . Additionally, the electrochemical properties of pyrazole derivatives have been investigated, leading to the discovery of new compounds with potential biomedical applications . These studies provide insights into the properties that could be expected for "1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid."
Aplicaciones Científicas De Investigación
Optical Nonlinearity and Potential for Optical Limiting
A study on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, closely related to the 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, revealed their potential in optical nonlinearity applications. Compounds with a carboxylic acid group and ester substituent exhibited maximum nonlinearity, making them suitable candidates for optical limiting applications (Chandrakantha et al., 2013).
Structural and Spectral Investigations
Research focusing on biologically important pyrazole-4-carboxylic acid derivatives, like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, encompassed experimental and theoretical studies. These compounds were characterized by various spectroscopic methods and X-ray diffraction techniques. This research aids in understanding the structural and spectral properties of such compounds (Viveka et al., 2016).
Synthesis and Molecular Conformation
Studies have been conducted on derivatives like 1-aryl-1H-pyrazole-3,4-dicarboxylate, which form complex hydrogen-bonded framework structures. These studies are crucial for understanding the synthesis and molecular conformation of such compounds, which have implications in various scientific applications (Asma et al., 2018).
Functionalization Reactions and Theoretical Studies
The functionalization reactions of 1H-pyrazole-3-carboxylic acid derivatives have been explored, providing insight into the reaction mechanisms and the structures of synthesized compounds. This research is significant for understanding the chemical properties and potential applications of these compounds (Yıldırım & Kandemirli, 2006).
Dynamic Properties in Solid State
The structure and dynamic properties of simple pyrazole-4-carboxylic acids, including polymorphism and proton transfer, have been studied. These findings are essential for understanding the behavior of such compounds under various conditions, which is vital for their application in scientific research (Infantes et al., 2013).
Direcciones Futuras
The future directions for research on this compound would depend on its properties and potential applications. Pyrazole derivatives are a focus of ongoing research due to their diverse biological activities and potential therapeutic applications . Further studies could explore the synthesis, properties, and potential applications of this specific compound .
Propiedades
IUPAC Name |
1-(3-bromophenyl)-3,5-dimethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-7-11(12(16)17)8(2)15(14-7)10-5-3-4-9(13)6-10/h3-6H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWQVACDLZXGEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC(=CC=C2)Br)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901186323 | |
| Record name | 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901186323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
959582-69-5 | |
| Record name | 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959582-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901186323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





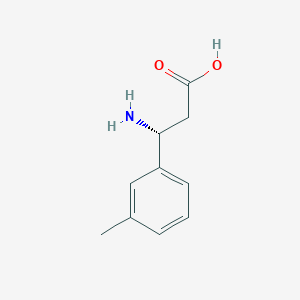
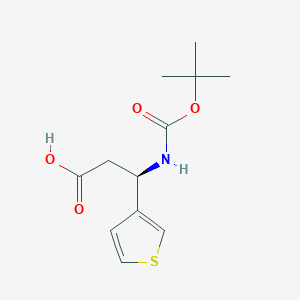
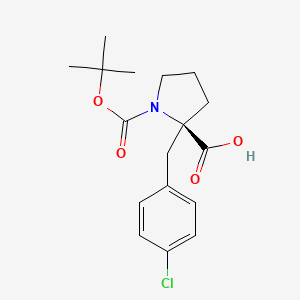
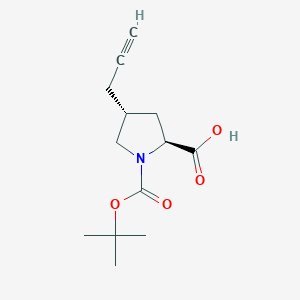
![2-(4-fluorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid](/img/structure/B1272011.png)
